An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 6-methoxypyridazine-4-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 6-methoxypyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The Molecular Structure: A Foundation for Spectral Interpretation
To understand the NMR spectrum of a molecule, one must first appreciate its structure. Ethyl 6-methoxypyridazine-4-carboxylate features a pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring is substituted with a methoxy group at the 6-position and an ethyl carboxylate group at the 4-position. The interplay of the electronic properties of these substituents with the inherent electronic nature of the pyridazine ring dictates the chemical environment of each proton and carbon nucleus, and thus their respective chemical shifts.
Caption: Numbered structure of Ethyl 6-methoxypyridazine-4-carboxylate.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The predicted ¹H NMR spectrum of Ethyl 6-methoxypyridazine-4-carboxylate is expected to show five distinct signals. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the pyridazine ring.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H3 | ~8.9 | Singlet (s) | 1H | This proton is adjacent to two electronegative nitrogen atoms and is part of an electron-deficient aromatic ring, leading to significant deshielding and a downfield chemical shift. |
| H5 | ~7.4 | Singlet (s) | 1H | This proton is influenced by the electron-donating methoxy group at C6 and the electron-withdrawing carboxylate at C4. The net effect places it upfield relative to H3. |
| OCH₂CH₃ (H8) | ~4.4 | Quartet (q) | 2H | These methylene protons are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons. |
| OCH₃ (H10) | ~4.1 | Singlet (s) | 3H | The protons of the methoxy group are deshielded by the attached oxygen atom and the aromatic ring. |
| OCH₂CH₃ (H9) | ~1.4 | Triplet (t) | 3H | These methyl protons are in a typical alkyl environment but are slightly deshielded by the nearby ester group. They are split into a triplet by the two neighboring methylene protons. |
Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The predicted proton-decoupled ¹³C NMR spectrum should reveal eight distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| C7 (C=O) | ~164 | The carbonyl carbon of the ester group is highly deshielded due to the double bond to one oxygen and a single bond to another, resulting in a significant downfield shift. |
| C6 | ~163 | This carbon is attached to an electronegative nitrogen and an oxygen of the methoxy group, causing substantial deshielding. |
| C4 | ~145 | Attached to the electron-withdrawing carboxylate group and a nitrogen atom, this carbon is significantly deshielded. |
| C3 | ~140 | This carbon is adjacent to two nitrogen atoms within the aromatic ring, leading to a downfield chemical shift. |
| C5 | ~115 | The electron-donating effect of the methoxy group at C6 increases the electron density at this position, causing a relative upfield shift compared to other ring carbons. |
| C8 (OCH₂) | ~62 | The carbon of the methylene group in the ethyl ester is directly bonded to an oxygen atom, resulting in a downfield shift into the typical range for such carbons. |
| C10 (OCH₃) | ~55 | The methoxy carbon is shielded by being further from the ring than the ester oxygen but is still in the characteristic region for methoxy groups attached to aromatic systems. |
| C9 (CH₃) | ~14 | This terminal methyl carbon of the ethyl group is in a typical alkane-like environment, resulting in a characteristic upfield chemical shift. |
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow is recommended for the analysis of Ethyl 6-methoxypyridazine-4-carboxylate.
Caption: A typical workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology:
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Sample Preparation :
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Accurately weigh approximately 10-20 mg of Ethyl 6-methoxypyridazine-4-carboxylate.
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Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
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Cap the NMR tube securely.
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Instrumental Setup and Data Acquisition :
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Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
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Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be taken to achieve a good signal-to-noise ratio.
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Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
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Data Processing :
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Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
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Perform phase and baseline corrections to ensure accurate signal representation.
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Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
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For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.
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Analyze the multiplicities and coupling constants to confirm proton-proton connectivities.
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Synthesis and Potential Impurities
A plausible synthesis for Ethyl 6-methoxypyridazine-4-carboxylate would likely involve the construction of the pyridazine ring followed by functional group manipulations. For instance, a potential route could start from a precursor like ethyl 4,6-dihydroxypyridazine-3-carboxylate, which can be synthesized and then selectively functionalized.
Given a potential synthetic route, possible impurities that could be observed in the NMR spectrum include:
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Starting materials : Unreacted precursors would show their own characteristic NMR signals.
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Solvents : Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate, hexane) are common impurities.
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Byproducts : Incomplete reactions or side reactions could lead to the presence of related pyridazine derivatives. For example, hydrolysis of the ester would result in the corresponding carboxylic acid.
Careful analysis of the NMR spectrum for small, unexpected signals and comparison with the spectra of potential impurities is crucial for assessing the purity of the final compound.
Conclusion
This in-depth technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of Ethyl 6-methoxypyridazine-4-carboxylate. By combining predicted chemical shift data with a thorough analysis based on fundamental NMR principles and knowledge of substituent effects on the pyridazine system, researchers are well-equipped to interpret experimental spectra of this and related molecules. The provided experimental protocol and discussion of potential impurities further support the practical application of this information in a laboratory setting, aiding in the unambiguous characterization and quality control of this important heterocyclic compound.
References
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Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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Abdelmohsen, S. A. (2014). A Convenient Synthesis and Preparation of the Derivatives of Ethyl-6-(8-Hydroxyquinolin-5-Yl)-3-Methylpyridazine-4-Carboxylate As Antimicrobial Agents. European Journal of Chemistry, 5(3), 517-525. [Link]
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PrepChem. (n.d.). Synthesis of ethyl 6-(methoxyphenyl)cinnolin-3-yl carboxylate. Retrieved from [Link]
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